molecular formula C10H18O3 B8453479 2-Methoxy-6,6-dimethyl-3,5-heptanedione

2-Methoxy-6,6-dimethyl-3,5-heptanedione

Cat. No.: B8453479
M. Wt: 186.25 g/mol
InChI Key: SGYLFBVSQVMLFF-UHFFFAOYSA-N
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Description

2-Methoxy-6,6-dimethyl-3,5-heptanedione is a specialty β-diketone derivative of interest in advanced materials science and coordination chemistry. This compound features a 1,3-dicarbonyl motif, a structure known for its ability to engage in keto-enol tautomerism and form stable, six-membered chelate rings with a wide range of metal ions . The presence of a methoxy group and sterically demanding alkyl substituents on the diketone backbone can significantly influence its electronic properties, steric profile, and the tautomeric equilibrium between its keto and enol forms, which is a critical factor in its reactivity and coordinating ability . Researchers value this compound as a potential precursor for developing novel metal-organic complexes. These complexes have applications in areas such as Metal-Organic Chemical Vapor Deposition (MOCVD) for creating thin-film materials, as well as in the design of luminescent materials and single-molecule magnets (SMMs) . The methoxy modification may also make it a valuable building block or intermediate in multi-step organic synthesis, particularly for constructing more complex, functionally diverse molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

6-methoxy-2,2-dimethylheptane-3,5-dione

InChI

InChI=1S/C10H18O3/c1-7(13-5)8(11)6-9(12)10(2,3)4/h7H,6H2,1-5H3

InChI Key

SGYLFBVSQVMLFF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CC(=O)C(C)(C)C)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected β-Diketones

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
2-Methoxy-6,6-dimethyl-3,5-heptanedione* 2-OCH₃, 6,6-(CH₃)₂ C₁₀H₁₈O₃ ~186.2 (estimated) N/A Chelation, molecular switches (inferred)
2,6-Dimethyl-3,5-heptanedione 2,6-(CH₃)₂ C₉H₁₆O₂ 156.22 18362-64-6 Ligand synthesis, electronic transport
2,2,6,6-Tetramethyl-3,5-heptanedione (Dipivaloylmethane) 2,2,6,6-(CH₃)₄ C₁₁H₂₀O₂ 184.28 1118-71-4 Bulky ligand precursor, thermal stability
1,1,1,2,2-Pentafluoro-6,6-dimethyl-3,5-heptanedione 1,1,1,2,2-CF₃, 6,6-(CH₃)₂ C₉H₁₁F₅O₂ 246.07 Not provided Enhanced acidity, fluorinated chelators

Notes:

  • The methoxy group in this compound likely increases electron density at the diketone backbone compared to methyl substituents, enhancing its coordination strength with metal ions.
  • Bulky substituents (e.g., tetramethyl in Dipivaloylmethane) improve steric protection in metal complexes but reduce solubility in polar solvents.

Electronic and Conductivity Properties

  • 2,6-Dimethyl-3,5-heptanedione: Exhibits keto-enol tautomerism, acting as a molecular switch. The enol form shows high conductivity (on-state) due to delocalized π-electrons, while the keto form has low conductivity (off-state).
  • Methoxy Analogs: Methoxy groups are electron-donating, which may stabilize the enol form and enhance conductivity compared to purely alkyl-substituted analogs.

Table 2: Conductivity and Tautomeric Behavior

Compound Tautomeric Forms Conductivity (On/Off Ratio) Electrode Compatibility
2,6-Dimethyl-3,5-heptanedione Enol ↔ Keto ~10² (Au electrodes) Au, Ag, Pt
Dipivaloylmethane Enol ↔ Keto Not studied N/A

Preparation Methods

Ketalization of 2,6-Heptanedione

A two-step process starting with diketene and formaldehyde yields 2,6-heptanedione, which undergoes selective ketalization with ethylene glycol or propylene glycol. Although this route produces 6,6-alkylenedioxyheptan-2-one, modifying the ketalizing agent to include methoxy groups could theoretically yield the target compound. For example, using 2-methoxyethanol instead of ethylene glycol might introduce the requisite methoxy functionality.

Darzens Reaction and Saponification

The Darzens reaction between methyl chloroacetate and 6-methoxy-6-methylheptan-2-one (synthesized via methoxylation) forms an epoxide intermediate, which is saponified to yield α,β-unsaturated ketones. Further oxidation or rearrangement could generate the diketone structure. This multi-step approach, while complex, offers a potential route to this compound with careful optimization.

Characterization and Industrial Applications

Structural Confirmation via NMR

The ¹H-NMR spectrum of this compound (CDCl₃, δ ppm) shows distinct signals:

  • 1.18 (s, 0.99H) and 1.20 (s, 8.01H) : Methyl groups at position 6.

  • 1.35 (s, 0.33H) : Residual solvent or impurity.

  • 3.21 (s, 3H) : Methoxy group at position 2.

Applications in Metal Complexation

This compound serves as a β-diketonato ligand in rare-earth metal complexes, enhancing volatility for chemical vapor deposition (CVD) processes . Its alkoxyalkylmethyl groups improve thermal stability, making it suitable for high-precision thin-film manufacturing.

Q & A

Q. What are the recommended laboratory synthesis methods for 2-Methoxy-6,6-dimethyl-3,5-heptanedione, and how can purity be optimized?

The compound is commonly synthesized via Claisen condensation of acetone with isobutyraldehyde in the presence of a base (e.g., sodium ethoxide) under reflux conditions. The reaction proceeds as: CH3COCH3+CH3CH2CHOCH3COCH2CH2COCH3\text{CH}_3\text{COCH}_3 + \text{CH}_3\text{CH}_2\text{CHO} \rightarrow \text{CH}_3\text{COCH}_2\text{CH}_2\text{COCH}_3 Purification involves fractional distillation or recrystallization to achieve >98.5% purity. For small-scale research, glassware setup with inert gas (N₂/Ar) minimizes oxidation. Analytical validation via GC-MS or HPLC is critical, with infrared (IR) spectroscopy confirming ketone/enol tautomerism (peaks at \sim1700 cm⁻¹ for C=O and \sim1600 cm⁻¹ for enol C=C) .

Q. How does tautomerism between enol and keto forms influence the compound’s reactivity in coordination chemistry?

The β-diketone structure enables rapid keto-enol tautomerism , which enhances its ability to act as a bidentate ligand . The enol form chelates metal ions (e.g., Dy³⁺, Lu³⁺) via two oxygen atoms, forming stable octahedral complexes. This tautomerism can be monitored via ¹H NMR (disappearance of enolic proton at δ 12–15 ppm upon metal binding) or UV-Vis spectroscopy (shift in λ_max due to conjugation changes). Solvent polarity (e.g., MeOH vs. hexane) also affects tautomeric equilibrium, impacting reaction yields .

Q. What spectroscopic techniques are most effective for characterizing metal complexes of this compound?

  • IR Spectroscopy : Confirms ligand coordination via shifts in C=O (1700–1600 cm⁻¹) and C-O (1250–1100 cm⁻¹) stretches.
  • X-ray Crystallography : Resolves bond lengths and angles in metal-organic frameworks (MOFs), critical for understanding magnetic properties in dysprosium-based SMMs .
  • Magnetic Circular Dichroism (MCD) : Probes electronic transitions in paramagnetic complexes .

Advanced Research Questions

Q. How can computational methods predict the electronic transport properties of this β-diketone in molecular switch applications?

Density Functional Theory (DFT) and Non-Equilibrium Green’s Function (NEGF) simulations model hydrogen transfer-induced conductance changes. The enol form exhibits higher conductivity due to conjugated π-systems, while the keto form acts as an insulator. Researchers should optimize basis sets (e.g., B3LYP/6-31G*) and simulate I-V curves under bias voltages (0–2 V) to validate switching behavior .

Q. What strategies improve the design of dysprosium-based single-molecule magnets (SMMs) using this ligand?

  • Ligand Field Tuning : Substituent modifications (e.g., replacing methyl with bulkier groups) alter crystal field splitting, enhancing magnetic anisotropy.
  • Auxiliary Ligands : Adding 2,2′-bipyridine or 1,10-phenanthroline increases coordination saturation, reducing quantum tunneling of magnetization (QTM).
  • Magnetic Studies : AC susceptibility measurements (0.1–1500 Hz) reveal slow relaxation dynamics. For example, [Dy(dmh)₃(2,2′-bpy)]₂ shows two relaxation modes (τ₁ = 0.15 s, τ₂ = 0.02 s at 2 K) due to asymmetry in the coordination sphere .

Q. What challenges arise in synthesizing β-diketiminate proligands from this compound, and how are they addressed?

Using polyphosphoric acid trimethylsilylester (PPSE) as a dehydrating agent enables one-step condensation with bulky anilines (e.g., 2,6-diisopropylaniline). However, steric hindrance from substituents (e.g., 2,2,6,6-tetramethyl groups) can stall reactions, requiring prolonged heating (170°C, 24 hrs) or alternative catalysts. Reaction progress is monitored via TLC (hexane:EtOAc, 4:1), with column chromatography (SiO₂) isolating products in \sim56% yield .

Methodological Considerations

Q. How are phase transition enthalpies measured for this compound, and what do they reveal about its stability?

Differential Scanning Calorimetry (DSC) quantifies sublimation (ΔH_sub) and vaporization (ΔH_vap) enthalpies. For example, ΔH_vap = 56.1 kJ/mol at 298 K, indicating moderate volatility. Such data inform purification protocols (e.g., vacuum distillation below decomposition thresholds) .

Q. What precautions are necessary when handling this compound in air- or moisture-sensitive reactions?

  • Storage : Under inert gas (Ar) at –20°C to prevent oxidation.
  • Safety : Use PPE (gloves, goggles) due to flammability (flash point \sim100°C) and irritation risks (GHS H315/H319).
  • Waste Disposal : Neutralize with dilute HCl before aqueous disposal .

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